N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
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Overview
Description
N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, which is known for its diverse biological activities, and a prop-2-yn-1-yl group, which adds to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the benzothiazole ring . The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis units and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions, especially at the fluorinated positions.
Common Reagents and Conditions
Common reagents for these reactions include molecular oxygen for oxidation and nucleophiles for substitution reactions. The conditions often involve the use of light (for photo-induced reactions) or bases (for nucleophilic substitutions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative formylation can yield formamides .
Scientific Research Applications
N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the compound’s incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: This compound is used in radiopharmaceutical chemistry and shares the prop-2-yn-1-yl group.
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds are precursors in the synthesis of benzothiazoles and share structural similarities.
Uniqueness
N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is unique due to its combination of a fluorinated benzothiazole ring and a prop-2-yn-1-yl group. This combination imparts specific reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2OS/c1-4-5-18-12-10(16)6-9(15)7-11(12)20-14(18)17-13(19)8(2)3/h1,6-8H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEMFGIQGJQXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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